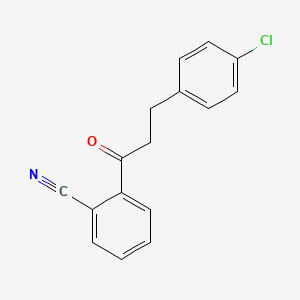

3-(4-Chlorophenyl)-2'-cyanopropiophenone

Description

Contextualization of Cyano and Halogenated Phenyl Moieties in Organic Synthesis

The incorporation of cyano (-C≡N) and halogenated phenyl groups into organic molecules is a common and powerful strategy in synthetic chemistry. The cyano group is a strong electron-withdrawing group, which can significantly alter the electronic properties of a molecule. This electron-withdrawing nature can activate or deactivate certain positions on an aromatic ring towards electrophilic or nucleophilic substitution, thereby guiding the course of a chemical reaction. Furthermore, the cyano group can participate in a variety of chemical transformations, serving as a precursor for the synthesis of amines, carboxylic acids, and various heterocyclic compounds.

Research Significance of Chalcone (B49325) and Acrylonitrile (B1666552) Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of naturally occurring compounds that are structurally related to propiophenones. researchgate.net They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. researchgate.net Chalcones and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor actions. researchgate.net The study of chalcone analogues provides valuable insights into structure-activity relationships, guiding the design of new therapeutic agents.

Acrylonitrile analogues, which contain a vinyl cyanide functional group, are also important building blocks in organic synthesis. The presence of the electron-withdrawing cyano group in conjugation with the carbon-carbon double bond makes these compounds versatile Michael acceptors and dienophiles in cycloaddition reactions. The reactivity of acrylonitrile analogues allows for the construction of a variety of carbocyclic and heterocyclic frameworks. Research into these analogues contributes to the development of novel synthetic methodologies and the discovery of new molecules with interesting properties.

Overview of Research Trajectories for Complex Organic Molecules

The synthesis of complex organic molecules is a central theme in modern chemical research, driven by the need for new materials, catalysts, and therapeutic agents. Research in this area is characterized by several key trajectories. One major focus is the development of new synthetic methods that are more efficient, selective, and environmentally benign. This includes the exploration of novel catalysts, reaction conditions, and synthetic strategies that allow for the construction of complex molecular architectures with high precision.

Another important research trajectory is the total synthesis of natural products. The synthesis of these often structurally intricate molecules provides a platform for the discovery of new chemical reactions and the validation of existing synthetic methods. Furthermore, the ability to synthesize natural products and their analogues allows for the exploration of their biological activities and the development of new drug candidates.

The design and synthesis of molecules with specific functions is another key area of research. This includes the development of molecular probes for studying biological processes, new materials for electronic and optical applications, and targeted therapeutics that act on specific biological pathways. This research often involves a multidisciplinary approach, combining principles of organic synthesis with computational chemistry, molecular biology, and materials science.

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPNTCAOOICDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644465 | |

| Record name | 2-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-66-1 | |

| Record name | 2-[3-(4-Chlorophenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Chlorophenyl 2 Cyanopropiophenone and Analogues

Strategic Design of Precursors and Starting Materials

The success and efficiency of the synthesis are fundamentally dependent on the appropriate choice of starting materials. The design strategy involves a retrosynthetic disconnection of the target molecule into two readily available or synthetically accessible components: an aromatic aldehyde and a ketone bearing a cyano group.

The 4-chlorophenyl group in the target molecule is introduced via an appropriately substituted aromatic aldehyde. For the synthesis of 3-(4-Chlorophenyl)-2'-cyanopropiophenone, the required precursor is 4-chlorobenzaldehyde (B46862). This aldehyde is an ideal electrophile in condensation reactions as it lacks α-hydrogens, preventing self-condensation under basic conditions. wikipedia.org

For the generation of analogues, a variety of substituted benzaldehydes can be employed. The electronic nature of the substituent (electron-donating or electron-withdrawing) can influence the reactivity of the aldehyde and the properties of the final product.

Table 1: Examples of Substituted Aromatic Aldehydes for Analogue Synthesis

| Aldehyde Precursor | Resulting Substituent on Phenyl Ring |

|---|---|

| Benzaldehyde | Unsubstituted Phenyl |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl |

| 4-Methylbenzaldehyde | 4-Methylphenyl (p-tolyl) |

The 2'-cyanopropiophenone portion of the molecule originates from a ketone synthon containing a cyano-substituted phenyl ring. The most direct precursor is 2'-cyanoacetophenone (1-(2-cyanophenyl)ethan-1-one). The methylene (B1212753) group (the α-carbon) in this ketone is activated by the adjacent carbonyl group, making its protons acidic and easily removable by a base to form a reactive enolate nucleophile.

The cyano group (–C≡N) is a strong electron-withdrawing group, which further increases the acidity of the α-protons, facilitating the condensation reaction. sigmaaldrich.com Alternative synthons could be employed in multi-step routes, but for direct condensation approaches, 2'-cyanoacetophenone is the preferred starting material.

Table 2: Key Cyano-Containing Synthons

| Synthon Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 2'-Cyanoacetophenone | C₉H₇NO | Provides the ketone and 2-cyanophenyl moiety. |

| Malononitrile | CH₂(CN)₂ | Active methylene compound used in Knoevenagel condensations. researchgate.net |

Reaction Pathways and Synthetic Routes

With the precursors selected, several condensation reactions can be utilized to assemble the final product. These methods are robust and widely applicable in organic synthesis for the formation of α,β-unsaturated ketones.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst, typically a weak amine. wikipedia.org The reaction is followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com

In the context of synthesizing the target molecule, a Knoevenagel-type reaction would involve the condensation of 4-chlorobenzaldehyde with a suitable active methylene compound. While the direct reaction with 2'-cyanoacetophenone is more commonly classified as a Claisen-Schmidt condensation, the underlying principle of a base-catalyzed reaction between a carbonyl compound and an active methylene component is shared. sigmaaldrich.comwikipedia.org A variety of basic catalysts can be employed, including amines like piperidine or inorganic bases. wikipedia.org

Table 3: Typical Catalysts for Knoevenagel Condensation

| Catalyst Type | Examples |

|---|---|

| Amines (and their salts) | Piperidine, Pyrrolidine, Ammonium (B1175870) Acetate |

| Inorganic Bases | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (B78521) (NaOH) |

The Claisen-Schmidt condensation is a highly effective and direct method for synthesizing chalcones and related enones. taylorandfrancis.com This reaction is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone (with α-hydrogens). wikipedia.org The synthesis of this compound is ideally suited for this pathway.

The reaction proceeds via the following steps:

Enolate Formation: A base, typically sodium hydroxide or potassium hydroxide, removes an α-proton from 2'-cyanoacetophenone to form a resonance-stabilized enolate ion. gordon.edu

Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.

Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol addition product).

Dehydration: The intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system of the final product. gordon.edu

This reaction is often carried out in a protic solvent like ethanol and can yield quantitative results. wikipedia.org Solvent-free methods using solid sodium hydroxide have also proven effective for similar transformations. nih.gov

While direct condensation is efficient, multi-step protocols offer alternative routes, particularly if the primary precursors are not commercially available. vapourtec.comlibretexts.org A multi-step synthesis allows for the construction of the starting materials from simpler, more accessible chemicals.

A plausible multi-step sequence could involve:

Synthesis of 2'-Cyanoacetophenone: This precursor could be synthesized from 2-bromobenzonitrile. Conversion of the bromo-substituent to an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by reaction with an acetylating agent like acetyl chloride or acetic anhydride would yield the desired ketone.

Condensation Reaction: The synthesized 2'-cyanoacetophenone is then reacted with 4-chlorobenzaldehyde via the Claisen-Schmidt condensation as described previously.

This approach provides modularity, allowing for the synthesis of a wide array of analogues by simply changing the starting materials in the initial steps. researchgate.net

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without the isolation of intermediates. While a direct one-pot synthesis for this compound is not extensively documented in dedicated literature, analogous one-pot procedures for structurally related chalcones and other heterocyclic compounds suggest a feasible pathway.

A plausible one-pot approach would involve the Claisen-Schmidt condensation of 2-acetylbenzonitrile and 4-chlorobenzaldehyde. This reaction, typically base-catalyzed, could be performed in a single pot by carefully controlling the reaction conditions to facilitate the condensation and subsequent dehydration to yield the corresponding α,β-unsaturated ketone, which upon reduction of the double bond would yield the target propiophenone (B1677668). Microwave-assisted one-pot syntheses have been reported for similar compounds, significantly reducing reaction times. scholarsresearchlibrary.com For instance, the Knoevenagel condensation between benzoylacetonitriles and aromatic aldehydes under microwave irradiation in the presence of a base like piperidine and a solvent like 2-pentanol has been shown to produce α-cyano chalcones in a one-pot manner within minutes. scholarsresearchlibrary.com

Catalytic Systems and Reaction Conditions

The synthesis of this compound and its analogues is highly dependent on the choice of catalytic system and reaction parameters.

Base-Catalyzed Processes

Base-catalyzed reactions are central to the synthesis of propiophenone scaffolds, primarily through the Claisen-Schmidt condensation. This reaction involves the condensation of an enolizable ketone (in this case, 2-acetylbenzonitrile) with an aldehyde (4-chlorobenzaldehyde) in the presence of a base. wikipedia.org

Commonly used bases include alkali hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH). nih.gov The choice of base can influence the reaction rate and yield. For instance, in the synthesis of chalcones, quantitative yields have been reported using solid sodium hydroxide in the absence of a solvent. wikipedia.orgnih.gov The catalytic amount of the base is also a critical parameter, with studies showing that as little as 20 mol% of NaOH can be sufficient to catalyze the reaction effectively. nih.gov

The general mechanism involves the deprotonation of the α-carbon of the ketone by the base to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde, leading to an aldol addition product. Subsequent dehydration of this intermediate, often facilitated by the reaction conditions, yields the α,β-unsaturated ketone.

Table 1: Comparison of Bases in Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

| Base | Typical Conditions | Yield | Reference |

| Sodium Hydroxide (NaOH) | Solid, solvent-free | High to quantitative | wikipedia.orgnih.gov |

| Potassium Hydroxide (KOH) | Aqueous or alcoholic solution | Good to high | nih.gov |

| Piperidine | With a solvent like 2-pentanol | Effective for α-cyano chalcones | scholarsresearchlibrary.com |

This table is illustrative and based on the synthesis of related chalcones.

Solvent Selection and Optimization

The choice of solvent can significantly impact the efficiency of the Claisen-Schmidt condensation. While solvent-free conditions have proven effective, particularly with solid catalysts, various solvents are commonly employed. nih.govresearchgate.net

Ethanol and methanol are frequently used due to their ability to dissolve the reactants and the base. rsc.org However, the polarity and protic nature of the solvent can influence the reaction kinetics and equilibrium. In some cases, aprotic polar solvents might be preferred to avoid side reactions. The optimization of the solvent system is crucial for maximizing the yield and purity of the desired product. Studies on chalcone synthesis have shown that even the basicity of the solvent can affect the reaction outcome, with more basic solvents like DMSO sometimes leading to higher yields. researchgate.net

Application of Advanced Synthetic Techniques (e.g., Sonication, Microwave Irradiation)

To enhance reaction rates, improve yields, and promote greener synthetic routes, advanced techniques such as sonication (ultrasound irradiation) and microwave irradiation have been successfully applied to the synthesis of chalcones and related compounds. unisi.itmdpi.com

Sonication: Ultrasound irradiation can significantly accelerate chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. researchgate.net In the context of Claisen-Schmidt condensation, ultrasound has been shown to dramatically reduce reaction times and improve yields. semanticscholar.org For example, the synthesis of chalcones under ultrasound irradiation in the presence of silica-H2SO4 as a catalyst under solvent-free conditions resulted in high yields (82–98%). semanticscholar.org

Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool for rapid and efficient chemical transformations. globalresearchonline.net Microwave heating can lead to a significant reduction in reaction times, often from hours to minutes, and can also improve product yields and purity. globalresearchonline.net Several studies have reported the successful synthesis of chalcones and their derivatives using microwave irradiation, often in solvent-free or green solvent conditions. researchgate.netrsc.org For instance, the synthesis of chalcones from aryl methyl ketones and substituted benzaldehydes using a green catalyst like fly ash:H2SO4 under microwave irradiation has been achieved with high yields. scholarsresearchlibrary.com

Table 2: Comparison of Conventional vs. Advanced Synthetic Techniques for Chalcone Synthesis

| Technique | Typical Reaction Time | Yield | Key Advantages |

| Conventional Heating | Hours to days | Variable | Simple setup |

| Sonication | Minutes to hours | Often improved | Reduced reaction time, milder conditions |

| Microwave Irradiation | Seconds to minutes | Generally high | Rapid heating, improved yields, cleaner reactions |

This table provides a general comparison based on literature for related compounds.

Derivatization Strategies of the Propiophenone Scaffold

The propiophenone scaffold, with its reactive ketone functionality, offers a versatile platform for further chemical modifications to generate a diverse range of derivatives.

Modifications at the Ketone Functionality

The carbonyl group of this compound is a prime site for various chemical transformations, allowing for the synthesis of a wide array of novel compounds.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for this transformation. chemguide.co.uklibretexts.org The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present. For instance, the Luche reduction (NaBH4 with a lanthanide salt like CeCl3) is known for its high selectivity in reducing ketones in the presence of enones.

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orglumenlearning.comorganic-chemistry.org This reaction involves the treatment of the ketone with a phosphonium ylide (Wittig reagent). By choosing the appropriate ylide, a variety of substituted alkenes can be synthesized, effectively replacing the carbonyl oxygen with a carbon-carbon double bond. The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org

Hydrazone Formation: The ketone can react with hydrazine or its derivatives to form hydrazones. organic-chemistry.orgthieme-connect.de This reaction is a condensation process where the carbonyl oxygen is replaced by a =N-NHR group. The resulting hydrazones can be stable compounds themselves or can serve as intermediates for the synthesis of other heterocyclic compounds, such as pyrazoles. nih.govbenthamopen.com

These derivatization strategies highlight the synthetic utility of the this compound scaffold for accessing a diverse range of molecules with potential applications in various fields of chemistry.

Transformations Involving the Cyano Group

The cyano group is a versatile functional moiety in organic synthesis, capable of being converted into various other functional groups. researchgate.net These transformations significantly enhance the molecular diversity obtainable from a parent nitrile compound. For analogues of this compound, the 2'-cyano group can serve as a synthetic handle for introducing new functionalities. Key transformations include hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. researchgate.net Extended heating with an acid or base typically leads to the formation of the corresponding carboxylic acid. researchgate.net This conversion is a common strategy for introducing a carboxyl group onto an aromatic ring.

Reduction: The cyano group is readily reduced to a primary amine (-CH₂NH₂). libretexts.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). libretexts.orgcommonorganicchemistry.com The resulting primary amine is a valuable intermediate for further synthetic elaborations, such as the formation of amides or sulfonamides. Borane complexes, such as borane-dimethylsulfide (BH₃-SMe₂), are also effective for nitrile reduction. commonorganicchemistry.comorganic-chemistry.org

The following table summarizes common transformations of the cyano group applicable to the synthesis of analogues.

| Transformation | Product Functional Group | Typical Reagents and Conditions |

| Hydrolysis | Carboxylic Acid | H₃O⁺ or OH⁻, heat |

| Partial Hydrolysis | Amide | H₂O₂, base; or controlled acid hydrolysis |

| Reduction | Primary Amine | 1. LiAlH₄ in ether; 2. H₂O or dilute acid |

| Catalytic Hydrogenation | Primary Amine | H₂, Pd/C, PtO₂, or Raney Nickel; elevated T/P |

This table presents generalized data for nitrile transformations.

Aromatic Ring Substitutions and Functionalizations

The structure of this compound features two distinct aromatic rings: a 4-chlorophenyl group and a 2'-cyanophenyl group. Each ring exhibits different reactivity towards substitution reactions due to the electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The rate and regioselectivity of the reaction are governed by the existing substituents on the ring. wikipedia.org

On the 4-Chlorophenyl Ring: This ring is substituted with a chlorine atom and an alkyl group (the propionyl chain). The chlorine atom is an electron-withdrawing group via induction but an electron-donating group via resonance, making it a deactivating but ortho, para-directing substituent. wikipedia.org Since the para position is already occupied by the propionyl chain, electrophilic attack is directed to the positions ortho to the chlorine atom (C-3 and C-5).

On the 2'-Cyanophenyl Ring: This ring contains a powerful electron-withdrawing cyano group and the propiophenone ketone chain. Both groups are strongly deactivating, making this ring significantly less reactive towards electrophiles than the 4-chlorophenyl ring. wikipedia.org The cyano group is a meta-director. Therefore, electrophilic substitution would be expected to occur at the positions meta to the cyano group (C-4' and C-6').

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

On the 4-Chlorophenyl Ring: The chlorine atom can act as a leaving group. However, the ring is not strongly activated towards nucleophilic attack as it lacks additional strong electron-withdrawing groups in the ortho or para positions. Therefore, displacing the chlorine via a standard SNAr mechanism would require harsh reaction conditions or transition-metal catalysis. nih.gov

On the 2'-Cyanophenyl Ring: This ring is activated toward nucleophilic attack by the electron-withdrawing cyano group. masterorganicchemistry.com However, it lacks a suitable leaving group (like a halide) in a position that would allow for the stabilization of the negative charge in the Meisenheimer complex intermediate. wikipedia.org Therefore, direct SNAr on this ring is not a primary pathway for functionalization without prior modification.

The following table outlines the expected regioselectivity for electrophilic substitution on the two aromatic rings of the parent compound.

| Aromatic Ring | Substituent(s) | Directing Effect | Predicted Position of Electrophilic Substitution |

| 4-Chlorophenyl | -Cl, -Alkyl | ortho, para-directing (deactivating) | C-3 and C-5 (ortho to Chlorine) |

| 2'-Cyanophenyl | -CN, -COR | meta-directing (strongly deactivating) | C-4' and C-6' (meta to Cyano) |

This table provides a predictive analysis based on established principles of electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete and unambiguous assignment of protons and carbons can be achieved.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of 3-(4-Chlorophenyl)-2'-cyanopropiophenone is predicted to show distinct signals corresponding to the aromatic protons on its two phenyl rings and the aliphatic protons of the propane (B168953) backbone.

Aliphatic Protons: The two methylene (B1212753) groups (-CH₂-CH₂-) between the carbonyl group and the 4-chlorophenyl ring form an A₂B₂ system. The protons on the carbon adjacent to the carbonyl group (α-CH₂) are deshielded and expected to appear as a triplet at approximately 3.0-3.3 ppm. The protons on the carbon adjacent to the 4-chlorophenyl ring (β-CH₂) are also deshielded, though to a lesser extent, and should appear as a triplet around 2.9-3.2 ppm. Both triplets would exhibit a typical vicinal coupling constant (³J) of about 7-8 Hz.

Aromatic Protons (4-Chlorophenyl Ring): The para-substituted chlorophenyl ring will produce a characteristic AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the chlorine atom (H-3'', H-5'') and the two protons meta to the chlorine atom (H-2'', H-6'') are chemically equivalent. Due to the electron-withdrawing nature of chlorine, these protons are expected to resonate in the range of 7.2-7.4 ppm.

Aromatic Protons (2'-Cyanophenyl Ring): The protons on the 2'-cyanophenyl ring are in a more complex environment due to the deshielding and anisotropic effects of both the carbonyl and the cyano groups. They are expected to resonate further downfield, typically between 7.5 and 8.0 ppm. The ortho-cyano substituent disrupts simple splitting patterns, likely resulting in a complex multiplet for the four protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| α-CH₂ (C2-H) | 3.0 - 3.3 | Triplet (t) | ~7-8 |

| β-CH₂ (C3-H) | 2.9 - 3.2 | Triplet (t) | ~7-8 |

| H-2'', H-6'' (Chlorophenyl) | 7.2 - 7.4 | Doublet (d) | ~8-9 |

| H-3'', H-5'' (Chlorophenyl) | 7.2 - 7.4 | Doublet (d) | ~8-9 |

| H-3', H-4', H-5', H-6' (Cyanophenyl) | 7.5 - 8.0 | Multiplet (m) | N/A |

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, a total of 11 distinct signals are expected (barring any accidental equivalence).

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, with a characteristic chemical shift predicted to be in the range of 195-200 ppm. cdnsciencepub.compressbooks.pub

Nitrile Carbon: The carbon of the cyano group (C≡N) typically appears in the range of 115-125 ppm. oregonstate.edu

Aromatic Carbons: The aromatic carbons will resonate between approximately 125 and 140 ppm. The carbon atoms directly attached to substituents (the cyano group, the chloro group, and the main chain) will have distinct chemical shifts. The carbon bearing the cyano group (C-2') and the carbon bearing the chloro group (C-4'') will be readily identifiable. The quaternary carbon of the cyanophenyl ring attached to the carbonyl group (C-1') will also have a characteristic downfield shift. oregonstate.eduyoutube.com

Aliphatic Carbons: The two methylene carbons will appear in the upfield region of the spectrum. The carbon alpha to the carbonyl (C-2) is expected around 35-45 ppm, while the benzylic-type carbon (C-3) will be slightly further upfield, around 30-40 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | 195 - 200 |

| -C≡N | 115 - 125 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-Cl (C-4'') | 132 - 138 |

| Aromatic C-CN (C-2') | 110 - 118 |

| Aromatic C-ipso | 135 - 145 |

| α-CH₂ (C2) | 35 - 45 |

| β-CH₂ (C3) | 30 - 40 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

To confirm the assignments from 1D NMR, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear cross-peak between the signals of the α-CH₂ and β-CH₂ protons, confirming their adjacent positions in the propane chain. It would also help delineate the coupling relationships between the protons on each of the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates proton signals with their directly attached carbon signals. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all C-H bonds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While NMR maps the C-H framework, IR and UV-Vis spectroscopies provide crucial information about the functional groups and the electronic system of the molecule, respectively.

Vibrational Mode Assignments through Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹ for the aromatic nitrile group. spectroscopyonline.com

C=O Stretch: A strong, sharp absorption corresponding to the ketone carbonyl stretch is anticipated. Because the carbonyl is conjugated with the 2'-cyanophenyl ring, its frequency will be lowered from that of a simple aliphatic ketone (around 1715 cm⁻¹) to approximately 1685-1695 cm⁻¹. pressbooks.pubspectroscopyonline.com

Aromatic C=C and C-H Stretches: Multiple sharp bands of variable intensity will appear between 1450-1600 cm⁻¹ due to the C=C stretching vibrations within the two aromatic rings. Aromatic C-H stretching vibrations will be observed as a group of weaker bands just above 3000 cm⁻¹.

Aliphatic C-H Stretches: The methylene groups will give rise to medium-intensity stretching bands in the region of 2850-2960 cm⁻¹.

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Medium, Sharp |

| C=O Stretch (Aromatic Ketone) | 1685 - 1695 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak, Sharp |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Electronic Transitions and Chromophore Analysis by UV-Vis Spectroscopy

The UV-Vis spectrum provides insight into the electronic structure of the molecule, which contains three principal chromophores: the 4-chlorophenyl group, the 2-cyanobenzoyl group, and the carbonyl group itself.

π → π* Transitions: Strong absorption bands are expected due to π → π* transitions within the aromatic rings. The conjugation of the carbonyl group with the 2'-cyanophenyl ring creates an extended π-system. This typically results in an intense absorption band (K-band) at a wavelength (λmax) around 240-260 nm. mdpi.comscialert.netup.ac.za A second, less intense band (B-band) related to the benzene (B151609) rings may appear at a longer wavelength, around 280-300 nm.

n → π* Transition: The carbonyl group also allows for a weak n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. pharmatutor.orgmasterorganicchemistry.com This transition is symmetry-forbidden and results in a low-intensity absorption band at a longer wavelength, typically in the range of 320-350 nm. mdpi.comresearchgate.net

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* (K-band) | ~240 - 260 | 2-Cyanobenzoyl system |

| π → π* (B-band) | ~280 - 300 | Aromatic rings |

| n → π* (R-band) | ~320 - 350 | Carbonyl group |

An extensive search of scientific literature and chemical databases has been conducted to gather specific experimental data for the compound "this compound" across a range of advanced spectroscopic and diffraction-based techniques.

Despite a thorough review, no published studies were found that provide specific experimental results for "this compound" corresponding to the requested analytical methods: High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Single Crystal X-ray Diffraction analysis, including Hirshfeld surface analysis.

Consequently, it is not possible to generate the article with the detailed research findings and data tables as specified in the instructions, because the foundational scientific data for this particular compound is not available in the public domain. Providing information on analogous or related compounds would not adhere to the strict requirement of focusing solely on "this compound".

Single Crystal X-ray Diffraction Analysis

Elucidation of Stereochemical Features

The primary methods for such an investigation would involve chiral chromatography for the separation of enantiomers, and spectroscopic and diffraction techniques to determine their absolute configurations.

Chiral Separation

The first step in elucidating the stereochemical features of a racemic mixture of this compound is the separation of its enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose. The choice of the CSP is critical, with polysaccharide-based columns being widely used for a broad range of chiral compounds. For a compound like this compound, a CSP such as amylose (B160209) or cellulose (B213188) derivatives would be a suitable starting point for method development. The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times and allowing for their isolation.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique requires the formation of a high-quality single crystal of one of the enantiomers. The process involves diffracting X-rays off the crystal lattice, which provides detailed information about the spatial arrangement of atoms within the molecule.

For a definitive assignment of the absolute configuration, the crystal should be of a single enantiomer. This can be achieved by crystallizing the product of an asymmetric synthesis or by crystallizing a diastereomeric salt formed by reacting the racemic mixture with a chiral resolving agent. The resulting diffraction pattern allows for the construction of a three-dimensional electron density map, from which the precise arrangement of the atoms can be determined. A key parameter in the crystallographic analysis of chiral molecules is the Flack parameter, which provides a measure of the confidence in the assignment of the absolute configuration. nih.gov

While a crystal structure for this compound is not publicly available, the crystallographic data for a related compound, 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, illustrates the type of information that can be obtained.

Table 1: Illustrative Crystal Data for a Structurally Related Compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₀Cl₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 18.34 |

| b (Å) | 5.89 |

| c (Å) | 12.18 |

| β (°) | 108.4 |

Note: This data is for 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one and is presented for illustrative purposes only. uomphysics.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for stereochemical analysis, particularly for determining the relative configuration of diastereomers and for assigning absolute configuration using chiral derivatizing agents. For the enantiomers of this compound, ¹H and ¹³C NMR spectra would be identical. However, in the presence of a chiral solvating agent or after derivatization with a chiral auxiliary, the resulting diastereomeric species will exhibit distinct NMR spectra.

The differences in the chemical shifts (Δδ) of the protons and carbons near the stereocenter in the diastereomeric derivatives can be used to determine the absolute configuration. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximity of atoms, which can be crucial in confirming stereochemical assignments.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry Investigations of this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific published computational or theoretical chemistry studies available for the compound "this compound." As a result, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested sections and subsections, which require specific quantitative data from methods such as Density Functional Theory (DFT).

The successful generation of scientifically accurate content for the outlined topics is entirely contingent on the availability of published research that has explicitly performed these calculations on the target molecule. Without such studies, any attempt to provide data on geometry optimization, basis set selection, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) surfaces, or Mulliken atomic charges would be speculative and would not meet the required standards of scientific accuracy.

General principles of these computational methods, as applied to structurally related molecules, can be found in the scientific literature. For instance, studies on other compounds containing a 4-chlorophenyl group frequently employ DFT methods with basis sets like 6-311G(d,p) or 6-31G(d,p) to investigate molecular structure, electronic properties, and reactivity. researchgate.netmaterialsciencejournal.orgpnrjournal.com These studies typically include analyses of HOMO-LUMO energy gaps to understand chemical stability and charge transfer, as well as MEP maps to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netmaterialsciencejournal.orgnih.gov Mulliken population analysis is also a common technique used to determine partial atomic charges. researchgate.netniscpr.res.inwikipedia.org However, the specific quantitative results of these analyses are unique to the molecular structure being studied and cannot be extrapolated to "this compound."

Therefore, until specific computational research on "this compound" is conducted and published, the detailed article as outlined cannot be generated.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Reactivity Descriptors

Dipole Moment Calculations

Computational methods, particularly Density Functional Theory (DFT), are routinely used to calculate the dipole moment of organic molecules. mdpi.com Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are capable of providing accurate predictions of electronic properties. nih.gov The calculation involves determining the electron distribution and the positions of the nuclei in the optimized molecular geometry. For 3-(4-Chlorophenyl)-2'-cyanopropiophenone, the presence of electronegative atoms (chlorine, oxygen, and nitrogen) is expected to result in a significant net dipole moment. The calculation would quantify the magnitude and direction of this polarity.

Table 1: Illustrative Dipole Moment Calculation for this compound Note: The following values are hypothetical and serve to illustrate the typical output of a DFT calculation, as specific published data for this compound was not found.

| Computational Method | Basis Set | Dipole Moment Components (Debye) | Total Dipole Moment (Debye) |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | µ_x: 1.85 | 3.50 |

| µ_y: -2.90 |

Spectroscopic Property Simulations

Computational simulations are invaluable for interpreting experimental spectra and confirming molecular structures. DFT calculations can predict various spectroscopic properties with a high degree of accuracy. scispace.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques essential for structural elucidation.

Theoretical vibrational spectra can be simulated using DFT calculations. liverpool.ac.uk By computing the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum is generated. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. cymitquimica.com For this compound, this analysis would help assign the observed spectral bands to specific molecular motions, such as the C=O stretch of the propiophenone (B1677668) group, the C≡N stretch of the nitrile group, and vibrations associated with the chlorophenyl ring. researchgate.netsigmaaldrich.com

Table 2: Illustrative Comparison of Key Vibrational Frequencies (cm⁻¹) for this compound Note: These are representative values based on known functional group frequencies. Specific computational results for the title compound are not available in the cited literature.

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated (Scaled) (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | Ketone | 1680 - 1700 | 1685 |

| C≡N Stretch | Nitrile | 2220 - 2260 | 2245 |

| C-Cl Stretch | Aryl Chloride | 1085 - 1095 | 1090 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational chemistry allows for the in silico prediction of NMR chemical shifts (¹H and ¹³C), which can be compared to experimental spectra to confirm or propose a structure.

The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is one of the most common and reliable approaches for calculating nuclear magnetic shielding tensors. These tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions can be high enough to distinguish between different isomers and conformers. For this compound, predicting the chemical shifts of the protons and carbons in the chlorophenyl ring, the propiophenone backbone, and the cyanophenyl group would provide unambiguous confirmation of the compound's connectivity.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Note: The following values are hypothetical and illustrative of predicted shifts relative to TMS. Specific published data for this compound was not found.

| Atom | Environment | Hypothetical Predicted Chemical Shift (ppm) |

|---|---|---|

| Carbonyl C | Ketone (C=O) | 195.5 |

| Nitrile C | Cyano (C≡N) | 118.0 |

| C-Cl | Chlorophenyl Ring | 135.0 |

| CH | Propiophenone Backbone | 45.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for understanding the detailed steps of a chemical reaction, known as the reaction mechanism. By mapping the potential energy surface of a reaction, chemists can identify key intermediates, transition states, and the energy barriers that govern the reaction rate.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for reactants to convert into products. Computationally, a transition state is located on the potential energy surface as a first-order saddle point. Its characterization is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. mdpi.com This imaginary frequency corresponds to the vibrational mode of the atoms that directly leads from the reactant state to the product state. For a potential synthesis of this compound, such as a Michael addition or a similar condensation reaction, computational modeling could identify the specific atomic arrangements and energies of the transition states involved.

For the formation of this compound, different plausible mechanisms could be evaluated. For example, a base-catalyzed reaction might proceed through a specific set of intermediates and transition states. By comparing the calculated energy barriers for different pathways, the most likely or kinetically favorable mechanism can be determined. These computational insights are crucial for optimizing reaction conditions and understanding the factors that control product formation.

Non-Linear Optical (NLO) Properties (Theoretical Studies)

Theoretical investigations into the non-linear optical (NLO) properties of this compound are crucial for predicting its potential in optoelectronic applications. These computational studies, typically employing quantum chemical methods, provide insights into the molecular hyperpolarizability, which is a key determinant of a material's NLO response.

Currently, there is a lack of specific theoretical studies focused solely on the NLO properties of this compound in the provided search results. The available research predominantly investigates a different, though structurally related, chalcone (B49325) derivative: 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one. ripublication.comresearchgate.netresearchgate.net

For a comprehensive understanding of the NLO characteristics of this compound, dedicated computational analyses would be required. Such studies would typically involve the following:

Quantum Chemical Calculations: Utilizing methods like Density Functional Theory (DFT) to calculate the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). ripublication.comresearchgate.netrsc.org These parameters quantify the molecule's response to an external electric field.

Structure-Property Relationships: Analyzing how the specific arrangement of the 4-chlorophenyl group, the cyano group, and the propiophenone backbone influences the intramolecular charge transfer (ICT), which is a critical factor for high NLO activity. ripublication.com

Comparison with Standards: Benchmarking the calculated hyperpolarizability values against those of well-known NLO materials, such as urea, to assess its relative efficiency. researchgate.net

Without such dedicated theoretical investigations for this compound, a detailed discussion and data presentation on its NLO properties remain speculative. The scientific community awaits computational studies that specifically target this compound to elucidate its potential as an NLO material.

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Synthesis Pathways

The formation of the α,β-unsaturated ketone backbone of 3-(4-Chlorophenyl)-2'-cyanopropiophenone is typically achieved through condensation reactions that create a new carbon-carbon bond. The Knoevenagel and Claisen-Schmidt condensations are prominent examples of such pathways.

The synthesis of this compound, an α,β-unsaturated cyano-ketone, can be envisioned through a Knoevenagel-type condensation. This reaction involves the coupling of a carbonyl compound with an active methylene (B1212753) compound, which is a molecule containing a CH₂ group flanked by two electron-withdrawing groups. numberanalytics.comwikipedia.orglscollege.ac.in

Knoevenagel Condensation: In a typical synthesis for a related structure, the reaction would proceed between 4-chlorobenzaldehyde (B46862) and a ketone with an adjacent active methylene group, such as 2-cyanoacetophenone. The mechanism unfolds in three primary steps:

Enolate Formation: A base catalyst abstracts an acidic α-hydrogen from the active methylene carbon of 2-cyanoacetophenone. lscollege.ac.inresearchgate.net The presence of both the cyano and carbonyl groups significantly increases the acidity of these protons, allowing for deprotonation even with a mild base. lscollege.ac.in This step results in the formation of a resonance-stabilized enolate ion, which acts as the key nucleophile. numberanalytics.com

Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This addition reaction forms a new carbon-carbon bond and creates a tetrahedral intermediate, which is then protonated to yield a β-hydroxy adduct (an aldol (B89426) intermediate). researchgate.net

Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by the base or by heating. This elimination step forms a stable, conjugated π-system, resulting in the final α,β-unsaturated product, this compound. numberanalytics.comlscollege.ac.in

Claisen-Schmidt Condensation: The Claisen-Schmidt condensation is a specific type of aldol condensation that occurs between an aldehyde or ketone and another ketone in the presence of a base or acid catalyst. rsc.orgscispace.comscispace.com The synthesis of various chalcones (1,3-diaryl-2-propen-1-ones), which are structurally analogous to the target compound, frequently employs this method. rsc.orgscribd.comresearchgate.net The mechanism is similar to the Knoevenagel condensation, differing primarily in the nature of the nucleophile.

Enolate Formation: A base, such as sodium hydroxide (B78521) (NaOH), removes an α-hydrogen from the ketone (e.g., 2-cyanoacetophenone) to form an enolate. rsc.org

Aldol Addition: The enolate attacks the aldehyde (4-chlorobenzaldehyde), which lacks α-hydrogens and thus cannot self-condense. rsc.org

Dehydration: The resulting aldol addition product quickly dehydrates to yield the thermodynamically stable conjugated enone system. scispace.com

Catalysts are essential for initiating and accelerating condensation reactions by facilitating the formation of the nucleophilic intermediate. The choice of catalyst can influence reaction rates and yields.

Base Catalysts: Weak bases like primary or secondary amines (e.g., piperidine) or pyridine (B92270) are commonly used in Knoevenagel condensations. wikipedia.orglscollege.ac.in They are strong enough to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde. wikipedia.orglscollege.ac.in Stronger bases, such as sodium hydroxide (NaOH) or sodium hydride (NaH), are often used in Claisen-Schmidt condensations. rsc.org

Acid Catalysts: Acid catalysts, including Lewis acids and solid Brønsted acids like heteropoly acids, can also promote the reaction. scispace.com They function by activating the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the weakly nucleophilic enol form of the ketone.

The primary intermediates in these pathways are the enolate ion (the nucleophile) and the β-hydroxy adduct (the aldol addition product). The stability of the enolate and the ease of dehydration of the aldol adduct are key factors that drive the reaction towards the final conjugated product.

| Catalyst Type | Examples | Role in Reaction Mechanism | Typical Reaction |

|---|---|---|---|

| Weak Base | Piperidine, Pyridine | Deprotonates the active methylene compound to form an enolate. wikipedia.orglscollege.ac.in | Knoevenagel Condensation |

| Strong Base | Sodium Hydroxide (NaOH), Sodium Hydride (NaH) | Deprotonates the α-carbon of the ketone to form an enolate. rsc.org | Claisen-Schmidt Condensation |

| Acid Catalyst | Lewis Acids, Heteropoly Acids (HPAs) | Activates the aldehyde's carbonyl group, making it more electrophilic. scispace.com | Claisen-Schmidt Condensation |

Functional Group Reactivity Studies

The distinct functional groups of this compound—cyano, ketone, and chlorophenyl—can each undergo specific chemical transformations.

The cyano (nitrile) group is a versatile functional handle. Its carbon atom is electrophilic, and the triple bond can participate in various addition reactions. researchgate.netpressbooks.pub

Nitrile Hydrolysis: One of the most common reactions of nitriles is hydrolysis to form either a carboxylic acid or an amide, depending on the conditions. libretexts.orglumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid (e.g., HCl), the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and following a series of proton transfers and tautomerization, an amide intermediate is formed. lumenlearning.combyjus.com Further heating in acid hydrolyzes the amide to a carboxylic acid and an ammonium (B1175870) salt. byjus.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. pressbooks.publibretexts.org The resulting intermediate is protonated by water to give a hydroxy imine, which tautomerizes to an amide. pressbooks.pub Continued reaction with hydroxide leads to the hydrolysis of the amide, yielding a carboxylate salt and ammonia. byjus.com

Cycloaddition Reactions: The nitrile group can act as a dienophile or dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic compounds. researchgate.net For instance, it can react with azides in a [3+2] cycloaddition to form tetrazoles.

The ketone's carbonyl group is a site of significant reactivity, particularly for nucleophilic addition and reactions at the adjacent α-carbon.

Reduction: The ketone can be reduced to a secondary alcohol. This is commonly achieved using hydride-based reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes. researchgate.net The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Alkylation: Alkylation can occur at the α-carbon position (the carbon atom between the ketone and the cyano group). This reaction typically proceeds via an enolate intermediate. researchgate.net A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming an enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form a new carbon-carbon bond. researchgate.netresearchgate.net

| Transformation | Reagent(s) | Product Functional Group | Brief Description |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Nucleophilic addition of a hydride ion to the carbonyl carbon. researchgate.net |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Substituted Ketone | Formation of an enolate followed by nucleophilic attack on an alkyl halide. researchgate.net |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkene | Conversion of the carbonyl group to a carbon-carbon double bond. |

The chlorine atom on the phenyl ring can be replaced through various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgfiveable.menih.gov

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki, Stille, and Negishi couplings utilize a palladium catalyst to couple the aryl chloride with an organometallic reagent. nih.govacs.org The general catalytic cycle for a Suzuki coupling (using an organoboron reagent) involves three key steps: youtube.com

Oxidative Addition: The aryl chloride (R-Cl) reacts with a low-valent palladium(0) catalyst, which inserts itself into the carbon-chlorine bond to form a palladium(II) intermediate (R-Pd-Cl). wikipedia.org

Transmetalation: The organic group from the organometallic reagent (e.g., an organoborane, R'-B(OR)₂) is transferred to the palladium center, displacing the halide and forming a new palladium intermediate (R-Pd-R'). This step requires the presence of a base. wikipedia.org

Reductive Elimination: The two organic fragments (R and R') are eliminated from the palladium center, forming the new carbon-carbon bond in the final product (R-R'). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgacs.org

These reactions allow for the substitution of the chlorine atom with a wide variety of alkyl, alkenyl, alkynyl, or aryl groups, providing extensive possibilities for molecular diversification.

Kinetic Studies of Key Transformations

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction, providing quantitative insight into how reaction rates are affected by various factors. For a molecule such as this compound, key transformations would likely involve the carbonyl group, such as nucleophilic addition reactions. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org Investigating the kinetics of these transformations involves measuring the rate of reaction under controlled conditions to derive a rate law and determine the rate constant. physicsandmathstutor.comchemrevise.orgox.ac.uk

Determination of Rate Constants

The rate constant (k) is a proportionality constant in the rate equation of a chemical reaction, and its determination is a primary goal of kinetic analysis. chemrevise.org The value of the rate constant is specific to a particular reaction at a given temperature and is independent of the concentration of the reactants. chemrevise.org

Experimentally, rate constants are determined by monitoring the change in concentration of a reactant or product over time. ox.ac.uk Various analytical techniques can be employed for this purpose, including spectroscopic methods (UV-Vis, NMR), chromatography, and electrochemical methods. physicsandmathstutor.comwalisongo.ac.id For a reaction involving a ketone, the disappearance of the carbonyl group's characteristic spectroscopic signal could be monitored.

A common approach is the initial rates method, where the instantaneous rate of reaction is measured at the very beginning of the reaction for various initial concentrations of reactants. ox.ac.uk This allows for the determination of the reaction order with respect to each reactant and the subsequent calculation of the rate constant.

For instance, in a hypothetical nucleophilic addition of a nucleophile (Nu⁻) to this compound, the rate law might be expressed as:

Rate = k [this compound]ⁿ [Nu⁻]ᵐ

Where 'n' and 'm' are the orders of the reaction with respect to each reactant.

To illustrate how rate constants are reported, the following table presents data from a kinetic study on a Diels-Alder reaction, a different type of reaction, but one that demonstrates the determination of rate constants at various temperatures.

| Temperature (°C) | Rate Constant, k (L·mol⁻¹·s⁻¹) |

|---|---|

| 40 | 1.8 x 10⁻⁴ |

| 50 | 3.5 x 10⁻⁴ |

| 60 | 6.7 x 10⁻⁴ |

This data allows for the calculation of the activation energy of the reaction using the Arrhenius equation, providing deeper insight into the reaction mechanism. ox.ac.uk

Solvent Effects on Reaction Rates

The choice of solvent can significantly influence the rate of a chemical reaction. nih.govacs.org Solvent effects arise from the differential solvation of the reactants and the transition state. nih.gov If the transition state is stabilized by the solvent more than the reactants, the reaction rate will increase, and vice versa. For reactions involving polar or charged species, solvent polarity is a particularly important factor.

In the case of a nucleophilic addition to the carbonyl group of this compound, the reaction proceeds through a transition state where a negative charge develops on the carbonyl oxygen. Polar protic solvents, through hydrogen bonding, and polar aprotic solvents, through dipole-dipole interactions, can stabilize this developing negative charge. However, the effect is not always straightforward. For instance, in reactions with anionic nucleophiles, a polar protic solvent might solvate the nucleophile itself, reducing its reactivity and thus slowing down the reaction.

Studies on the reactions of aldehydes and ketones have shown that solvent polarity can have a profound impact on reaction kinetics. nih.govacs.org For less reactive molecules like ketones, the influence of the solvent on both the rate and the equilibrium of the reaction is more pronounced. nih.govacs.org In some imine formation reactions with ketones, it has been observed that more polar solvents lead to slower reaction rates. acs.org

The following table provides hypothetical data illustrating how the rate constant for a nucleophilic addition to a ketone might vary with the solvent.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 15 |

| Acetone | 20.7 | 50 |

| Acetonitrile | 37.5 | 80 |

| Methanol | 32.7 | 25 |

In this illustrative table, the rate increases with solvent polarity for aprotic solvents. However, for a protic solvent like methanol, the rate is lower than in acetonitrile, potentially due to the solvation of the nucleophile.

Influence of Substituents on Reaction Kinetics

The electronic properties of substituents on the aromatic rings of this compound are expected to significantly influence the kinetics of its transformations. ucsb.edulumenlearning.comlibretexts.orgyoutube.com The Hammett equation provides a quantitative framework for correlating reaction rates with substituent effects for meta- and para-substituted benzene (B151609) derivatives. walisongo.ac.idpharmacy180.comwikipedia.orglibretexts.orgdalalinstitute.com

The equation is given by: log(kₓ/kₒ) = σρ

Where:

kₓ is the rate constant for the reaction of a substituted compound.

kₒ is the rate constant for the reaction of the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and quantifies its electronic effect (inductive and resonance).

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge.

For a nucleophilic addition to the carbonyl group of this compound, the carbonyl carbon is the electrophilic center. The substituents on the two phenyl rings will modulate its electrophilicity.

The 2'-cyanophenyl group : The cyano group (-CN) is strongly electron-withdrawing through both inductive and resonance effects. Its presence would significantly increase the partial positive charge on the carbonyl carbon, making the compound more reactive towards nucleophiles.

The following table lists Hammett substituent constants for various groups to illustrate their electronic effects.

| Substituent (X) | σ_p | Electronic Effect |

|---|---|---|

| -OCH₃ | -0.27 | Strongly Donating |

| -CH₃ | -0.17 | Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Withdrawing |

| -CN | +0.66 | Strongly Withdrawing |

| -NO₂ | +0.78 | Very Strongly Withdrawing |

Based on these principles, a hypothetical kinetic study on the nucleophilic addition to a series of para-substituted propiophenones would be expected to yield a positive ρ value, and the relative rates would increase with the electron-withdrawing ability of the substituent, as illustrated in the hypothetical data below.

| Substituent (X in X-C₆H₄-CO-CH₂CH₃) | Relative Rate Constant (k_rel) |

|---|---|

| -OCH₃ | 0.2 |

| -CH₃ | 0.5 |

| -H | 1.0 |

| -Cl | 3.5 |

| -CN | 20.0 |

| -NO₂ | 30.0 |

Thus, the presence of both the 4-chloro and 2'-cyano substituents in this compound would be predicted to render the carbonyl group highly susceptible to nucleophilic attack, resulting in a significantly faster reaction rate compared to unsubstituted propiophenone (B1677668).

In Vitro Biochemical Interactions and Metabolic Studies

Enzyme Inhibition Assays (In Vitro)

No studies were found that investigated the inhibitory effects of 3-(4-Chlorophenyl)-2'-cyanopropiophenone on the activity of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. These enzymes are common targets in metabolic research, particularly for compounds being investigated for their potential effects on carbohydrate metabolism. nih.govnih.govnih.govresearchgate.netmdpi.com The absence of data indicates that the potential of this specific compound to modulate carbohydrate digestion through the inhibition of these enzymes has not been reported in the available scientific literature.

There is no available information regarding the in vitro inhibitory profile of this compound against Cytochrome P450 (CYP) enzymes. In vitro studies using liver microsomes are standard for determining how a compound is metabolized and its potential to cause drug-drug interactions by inhibiting CYP enzymes. researchgate.netgeekymedics.combiomolther.orgphcog.comnih.gov The metabolic fate of this compound and its capacity to inhibit key drug-metabolizing enzymes remain uncharacterized.

No research data could be located concerning the inhibitory activity of this compound against the specific kinases AKT2/PKBβ or Sphingosine Kinase. Kinase inhibition assays are crucial for understanding a compound's role in cellular signaling pathways. sigmaaldrich.comnih.govbioworld.comnih.govnih.govselleckchem.comresearchgate.net The interaction of this compound with these or any other specific kinases has not been documented in published studies.

Free Radical Scavenging Activity (In Vitro)

There are no published results from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays for this compound. The DPPH assay is a widely used method to evaluate the antioxidant potential of a compound by measuring its ability to scavenge free radicals. mdpi.comresearchgate.netresearchgate.netmyfoodresearch.com

Similarly, no data is available on the nitric oxide (NO) scavenging activity of this compound. This assay assesses a compound's ability to neutralize nitric oxide radicals, which is another important indicator of antioxidant capacity. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov

In Vitro Cellular Activity Studies

While direct experimental data on the cellular activities of this compound is limited in publicly accessible literature, the potential for biological activity can be inferred from studies on structurally related compounds containing the 4-chlorophenyl moiety.

The cytotoxic potential of novel chemical entities is frequently evaluated against various cancer cell lines, including those derived from glioblastoma, an aggressive form of brain cancer. Human glioblastoma cell lines such as U-87 MG and U251 are standard models for such in vitro assessments. nih.govnih.gov Studies often measure cell viability and proliferation using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50) of a compound. nih.gov

Although no specific studies detailing the anti-glioma activity of this compound were identified, the broader class of compounds containing chlorophenyl groups is of significant interest in anticancer research. For instance, various novel compounds are continuously tested on glioblastoma cell lines to evaluate their potential as therapeutic agents. ejmo.org The evaluation of such compounds often involves assessing their ability to induce apoptosis (programmed cell death) and disrupt the cell cycle in cancer cells. nih.govresearchgate.net The investigation into the effects of this compound on glioma cell lines would be a necessary step to determine its potential in this therapeutic area.

For example, a series of novel 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile derivatives were screened for their in vitro antimicrobial activity against several bacterial and fungal strains. One such compound demonstrated favorable activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Aspergillus fumigatus, Candida albicans), with minimum inhibitory concentration (MIC) values indicating potent effects. mdpi.com These findings suggest that the 4-chlorophenyl group can be a component of molecules with significant antimicrobial properties. Further research would be required to ascertain if this compound possesses similar antibacterial or antifungal activities.

Below is a representative data table from a study on a related 4-chlorophenyl-containing compound, illustrating how such data is typically presented.

Table 1: Antimicrobial Activity of a 4-Chlorophenyl-Containing Analog (Data is illustrative and based on Compound 4 from a cited study, not this compound)

| Test Organism | Inhibition Zone (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | 26 | 3.9 | 7.81 |

| Bacillus subtilis | 24 | 7.81 | 15.62 |

| Gram-Negative Bacteria | |||

| Escherichia coli | 21 | 15.62 | 31.25 |

| Fungi | |||

| Aspergillus fumigatus | 19 | 15.62 | 31.25 |

| Candida albicans | 22 | 7.81 | 15.62 |

| Source: Adapted from antimicrobial screening data for 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile. mdpi.com |

In Vitro Metabolic Fate Investigations

The metabolic fate of a xenobiotic compound is crucial for understanding its pharmacokinetics and potential toxicity. In vitro models, particularly human liver cell lines like HepG2, are widely used for these investigations because they retain many of the metabolic functions of primary hepatocytes. nih.govacs.org

Direct metabolic studies on this compound are not available. However, the metabolism of structurally related compounds can provide a predictive framework. For instance, the metabolism of 4-chlorobiphenyl (B17849) (PCB3), which also contains a 4-chlorophenyl group, has been extensively studied in HepG2 cells. nih.gov

In these studies, HepG2 cells were shown to metabolize the parent compound into a variety of products. nih.gov By analogy, the metabolism of this compound in a similar system could be expected to yield several classes of metabolites, primarily initiated by oxidation. Potential metabolites could include:

Monohydroxylated metabolites: Hydroxylation could occur on the 4-chlorophenyl ring or the unsubstituted phenyl ring.

Dihydroxylated metabolites: Further oxidation of the aromatic rings.

Carbonyl reduction products: The ketone group in the propiophenone (B1677668) structure could be reduced to a secondary alcohol. nih.gov

Conjugated metabolites: The hydroxylated metabolites could subsequently be conjugated with endogenous molecules like glucuronic acid, sulfate, or methyl groups. nih.gov

Table 2: Metabolite Classes Identified from 4-Chlorobiphenyl (PCB3) in HepG2 Cells (This table illustrates the metabolic pathways of a related compound and is not direct data for this compound)

| Metabolite Class | Specific Metabolites Identified |

| Phase I Metabolites | |

| Monohydroxylated | 3'-OH-PCB3, 4'-OH-PCB3, 3-OH-PCB3, 4-OH-PCB3 |

| Dihydroxylated | 3',4'-di-OH-PCB3 |

| Phase II Metabolites | |

| Sulfated | OH-PCB3 Sulfates |

| Glucuronidated | OH-PCB3 Glucuronides |

| Methoxylated & Sulfated | MeO-OH-PCB3 Sulfates |

| Methoxylated & Glucuronidated | MeO-OH-PCB3 Glucuronides |

| Source: Adapted from data on the in vitro metabolism of 4-chlorobiphenyl. nih.govresearchgate.net |

Identification of Biotransformation Pathways (e.g., Phase I Oxidation, Phase II Conjugation - Glucuronidation, Sulfation, Methylation)

The biotransformation of xenobiotics typically occurs in two phases.

Phase I Biotransformation: Phase I reactions introduce or expose functional groups, usually increasing the polarity of the molecule. For this compound, the primary Phase I pathways would likely be:

Oxidation: This is the most common Phase I reaction, catalyzed mainly by the cytochrome P450 (CYP) enzyme system. It would likely involve aromatic hydroxylation on either of the phenyl rings. nih.gov

Reduction: The ketone group of the propiophenone moiety is susceptible to reduction to form a hydroxyl group, a reaction observed in the metabolism of propiophenone itself. nih.gov

Phase II Biotransformation: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules, which facilitates their excretion. Based on studies with 4-chlorobiphenyl in HepG2 cells, the hydroxylated metabolites of this compound would be expected to undergo: nih.gov

Glucuronidation: The addition of glucuronic acid, a very common pathway for hydroxylated compounds.

Sulfation: The addition of a sulfonate group.

Methylation: The addition of a methyl group, often to a hydroxyl group on the aromatic ring.

These conjugation reactions result in more water-soluble and generally less toxic metabolites that can be more easily eliminated from the body. nih.gov

The formation of Phase I metabolites is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver cells. mdpi.com While the specific CYP isoforms responsible for metabolizing this compound have not been identified, studies on other compounds containing a chlorophenyl moiety implicate several key enzymes. For example, the metabolism of m-chlorophenylpiperazine is mediated specifically by CYP2D6. nih.gov The metabolism of other drugs is often handled by CYP3A4, one of the most abundant and important drug-metabolizing enzymes in humans. mdpi.com

In vitro phenotyping studies using human liver microsomes or recombinant human CYP enzymes are the standard approach to identify the specific enzymes involved in a compound's metabolism. These experiments would be necessary to determine which CYP isoforms are responsible for the oxidative metabolism of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the 4-Chlorophenyl Moiety on Chemical and Biological Properties